molecular formula C13H17ClFNO B11173596 2-(2-chloro-6-fluorophenyl)-N-(pentan-2-yl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(pentan-2-yl)acetamide

Cat. No.: B11173596
M. Wt: 257.73 g/mol
InChI Key: RUMIAFWGUKVCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-6-fluorophenyl)-N-(pentan-2-yl)acetamide is an organic compound with a molecular formula of C12H17ClFN. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and an acetamide group attached to a pentan-2-yl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(pentan-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and 2-bromopentane.

    Formation of Intermediate: The 2-chloro-6-fluoroaniline undergoes a nucleophilic substitution reaction with 2-bromopentane to form an intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(pentan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Produces amines.

    Substitution: Produces derivatives with different functional groups replacing the chloro and fluoro groups.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(pentan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(pentan-2-yl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-6-fluorophenyl)-N-(pentan-2-yl)amine
  • 2-(2-chloro-6-fluorophenyl)-N-(pentan-2-yl)ethanamide

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-(pentan-2-yl)acetamide is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring and the acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H17ClFNO

Molecular Weight

257.73 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-pentan-2-ylacetamide

InChI

InChI=1S/C13H17ClFNO/c1-3-5-9(2)16-13(17)8-10-11(14)6-4-7-12(10)15/h4,6-7,9H,3,5,8H2,1-2H3,(H,16,17)

InChI Key

RUMIAFWGUKVCOB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)CC1=C(C=CC=C1Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.